3,4,5-Trimethoxybenzamide

Description

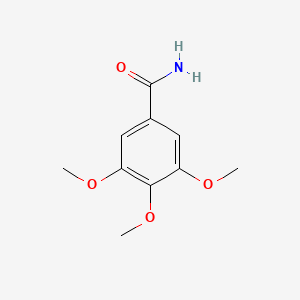

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNMTJKRHHLJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062841 | |

| Record name | Benzamide, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3086-62-2 | |

| Record name | 3,4,5-Trimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3086-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3086-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8L1O54TAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxybenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzamide is an aromatic amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with three methoxy groups and an amide functional group, imparts unique chemical properties that make it a precursor to a variety of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on experimental details and data for researchers in drug development and related scientific fields.

Chemical Structure and Identification

The structural framework of this compound consists of a benzamide core with methoxy groups at the 3, 4, and 5 positions of the phenyl ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3086-62-2[1] |

| Molecular Formula | C₁₀H₁₃NO₄[1][2] |

| Molecular Weight | 211.22 g/mol [1][2] |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N[3] |

| InChI | InChI=1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12)[3] |

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Melting Point | 177-184 °C | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in ethanol. | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching of the amide, C=O stretching of the amide, C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the amidation of 3,4,5-trimethoxybenzoyl chloride with ammonia.[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol: [5]

-

Materials:

-

3,4,5-Trimethoxybenzoyl chloride

-

Aqueous ammonia solution

-

Toluene (solvent)

-

-

Procedure:

-

A solution of 3,4,5-trimethoxybenzoyl chloride in toluene is prepared.

-

The solution is cooled to a temperature between -5 and 0 °C.

-

A stoichiometric excess of aqueous ammonia is added dropwise to the cooled solution with vigorous stirring. The molar ratio of ammonia to 3,4,5-trimethoxybenzoyl chloride is typically 4:1.

-

The reaction mixture is stirred at this temperature for 30 minutes.

-

After the reaction is complete, the precipitated product, this compound, is collected by filtration.

-

The solid product is washed with cold water and then dried to afford the final product.

-

-

Purity and Yield:

-

The purity of the obtained product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

-

A reported yield for this reaction is high, with a product purity of 99.0%.[5]

-

Biological Activity and Potential Applications

While this compound itself is primarily utilized as a chemical intermediate, the 3,4,5-trimethoxyphenyl moiety is a common scaffold in a variety of biologically active molecules. For instance, the related compound Trimethobenzamide is used as an antiemetic agent.[6][7][8] Its mechanism of action is thought to involve the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[6][7][8]

Derivatives of 3,4,5-trimethoxybenzoic acid have been investigated for a range of pharmacological activities, including anti-apoptotic and anticancer properties. The 3,4,5-trimethoxybenzoyl group is a key structural feature in several natural products and synthetic compounds with significant biological effects.

The primary application of this compound is as a precursor in the synthesis of more complex molecules, including pharmaceuticals.[1] Its structural features allow for further chemical modifications to generate a diverse library of compounds for drug discovery and development.

Conclusion

This compound is a well-characterized organic compound with defined chemical and physical properties. Its synthesis is straightforward, making it a readily accessible intermediate for research and development. While the biological activity of this compound itself is not extensively documented, its structural motif is present in numerous pharmacologically active compounds, highlighting its importance in medicinal chemistry and drug design. This technical guide provides essential data and protocols to support the work of researchers and scientists in these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Amino-4-methoxybenzamide(17481-27-5) 13C NMR spectrum [chemicalbook.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Trimethobenzamide [dailymed.nlm.nih.gov]

- 7. Trimethobenzamide Capsules: Package Insert / Prescribing Info / MOA [drugs.com]

- 8. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,4,5-Trimethoxybenzamide from Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4,5-trimethoxybenzamide, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available natural product, gallic acid. The synthesis is a well-established two-step process involving the methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid, followed by the amidation of the carboxylic acid functionality. This guide details the experimental protocols, quantitative data, and key intermediates involved in this synthetic route.

Synthesis Overview

The overall transformation of gallic acid to this compound proceeds through two sequential reactions:

-

Methylation of Gallic Acid: The three phenolic hydroxyl groups and the carboxylic acid group of gallic acid are methylated to form 3,4,5-trimethoxybenzoic acid.

-

Amidation of 3,4,5-Trimethoxybenzoic Acid: The resulting carboxylic acid is converted into the corresponding primary amide, this compound.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid

The methylation of gallic acid is a crucial first step. A common and effective method involves the use of dimethyl sulfate as the methylating agent in the presence of a strong base like sodium hydroxide.

Reaction:

Detailed Experimental Protocol:

-

Materials:

-

Gallic Acid

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Hydrochloric Acid (HCl, concentrated)

-

Deionized Water

-

Ethanol

-

-

Procedure:

-

In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve gallic acid in an aqueous solution of sodium hydroxide.

-

To the stirred solution, carefully add dimethyl sulfate dropwise. The reaction is exothermic and should be controlled by external cooling if necessary.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete methylation.

-

Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.

-

The crude 3,4,5-trimethoxybenzoic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 89-92% (crude), 75-79% (recrystallized) | Organic Syntheses, Coll. Vol. 1, p.537 (1941); Vol. 9, p.94 (1929) |

| Melting Point | 167-168 °C | Organic Syntheses, Coll. Vol. 1, p.537 (1941); Vol. 9, p.94 (1929) |

Step 2: Synthesis of this compound from 3,4,5-Trimethoxybenzoic Acid

The conversion of the carboxylic acid to the amide is typically achieved via an acid chloride intermediate. The 3,4,5-trimethoxybenzoic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 3,4,5-trimethoxybenzoyl chloride. This highly reactive intermediate is then reacted with ammonia or a primary amine to yield the desired amide.

Reaction Pathway:

Detailed Experimental Protocol:

-

Part A: Preparation of 3,4,5-Trimethoxybenzoyl Chloride

-

Materials:

-

3,4,5-Trimethoxybenzoic Acid

-

Thionyl Chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 3,4,5-trimethoxybenzoic acid in an anhydrous solvent.

-

Slowly add thionyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux until the evolution of gas (HCl and SO₂) ceases and the reaction is complete (monitor by TLC or disappearance of starting material).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4,5-trimethoxybenzoyl chloride, which can often be used in the next step without further purification.

-

-

-

Part B: Synthesis of this compound

-

Materials:

-

3,4,5-Trimethoxybenzoyl Chloride

-

A primary amine (e.g., ethylamine, butylamine, etc.) or a source of ammonia (e.g., ammonium hydroxide)

-

An inert solvent (e.g., ethyl acetate, water)

-

-

Procedure:

-

Dissolve the amine in a suitable solvent.

-

Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in an inert solvent to the amine solution, while maintaining a controlled temperature (often cooled in an ice bath).

-

Stir the reaction mixture for a few hours at room temperature.

-

If using an organic solvent, wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude amide.

-

Purify the this compound by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Quantitative Data for Amidation (Example with different amines):

| Amine | Product | Yield | Melting Point (°C) | Reference |

| Ethylamine | 3,4,5-Trimethoxybenzoyl ethylamide | 88% | 105-106 | DE1141986B |

| Propylamine | 3,4,5-Trimethoxybenzoyl propylamide | 87% | 113-114 | DE1141986B |

| Butylamine | 3,4,5-Trimethoxybenzoyl butylamide | 80-90% | 127 | DE1141986B |

| n-Hexylamine | 3,4,5-Trimethoxybenzoyl-n-hexylamide | 70% | 109-110 | DE1141986B |

Characterization Data of this compound

Accurate characterization of the final product is essential for quality control and to confirm its identity and purity.

Table of Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178-180 °C |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| IR (Gas Phase, cm⁻¹) | 3528 (N-H stretch), 3415 (N-H stretch), 3006 (C-H aromatic), 2946, 2842 (C-H aliphatic), 1718 (C=O stretch), 1588, 1508 (C=C aromatic), 1466, 1416, 1335, 1238, 1128 (C-O stretch), 1008, 853[1] |

Conclusion

The synthesis of this compound from gallic acid is a robust and high-yielding process that is well-documented in the chemical literature. This guide provides researchers and professionals in the field of drug development with a detailed and practical framework for the preparation of this important chemical intermediate. By following the outlined protocols and utilizing the provided characterization data, a high-purity product suitable for further research and development can be reliably obtained.

References

A Technical Guide to 3,4,5-Trimethoxybenzamide and Its Derivatives for Researchers

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 3,4,5-Trimethoxybenzamide and its related compounds. This document provides clarity on the various chemical entities that fall under this name, their chemical and physical properties, safety information, and suppliers. Furthermore, it delves into experimental protocols and the biological pathways associated with the pharmaceutically relevant derivative, Trimethobenzamide.

Introduction

The term "this compound" can refer to the core unsubstituted molecule or, more commonly in commercial and research contexts, to its N-substituted derivatives. Initial database searches often highlight two prominent derivatives: the antiemetic drug Trimethobenzamide and the chemical intermediate N,N-Diethyl-3,4,5-trimethoxybenzamide. This guide will address the unsubstituted parent compound and provide a detailed focus on the well-documented and therapeutically significant Trimethobenzamide.

Compound Identification and Properties

A critical first step in research is the accurate identification of the chemical of interest. The following tables summarize the key identifiers and physicochemical properties of the unsubstituted this compound and its common derivatives.

Table 1: Chemical Identification

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| This compound | 3579-71-3 | C₁₀H₁₃NO₄ | This compound |

| Trimethobenzamide | 138-56-7 | C₂₁H₂₈N₂O₅ | N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide[1] |

| Trimethobenzamide HCl | 554-92-7 | C₂₁H₂₉ClN₂O₅ | N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide hydrochloride[2] |

| N,N-Diethyl-3,4,5-trimethoxybenzamide | 5470-42-8 | C₁₄H₂₁NO₄ | N,N-diethyl-3,4,5-trimethoxybenzamide |

Table 2: Physical and Chemical Properties

| Property | This compound | Trimethobenzamide | Trimethobenzamide HCl |

| Molecular Weight | 211.22 g/mol | 388.46 g/mol [3] | 424.92 g/mol [3] |

| Appearance | White solid | Solid[1] | White to almost white powder/crystal |

| Melting Point | 178 - 180 °C | 188.7 °C[1] | 187.0 to 191.0 °C |

| Solubility | No data available | 40 mg/L in water[1] | ≥51 mg/mL in H₂O; ≥8.15 mg/mL in EtOH; ≥70 mg/mL in DMSO[4] |

| LogP | Not available | 2.29[1] | Not available |

Safety and Handling

Proper handling of chemical compounds is paramount for laboratory safety. The following table summarizes the key safety information for this compound and Trimethobenzamide hydrochloride.

Table 3: Safety Information

| Hazard | This compound | Trimethobenzamide Hydrochloride |

| GHS Pictograms | Warning | Danger |

| Hazard Statements | Causes serious eye irritation. | Harmful if swallowed. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P317 | P261, P264, P270, P272, P280, P285, P301+P312, P302+P352, P304+P341, P333+P313, P342+P311, P501[5] |

| Personal Protective Equipment | Safety glasses, gloves, lab coat. | Safety glasses, gloves, lab coat, respiratory protection in case of dust formation.[5] |

Note: For complete safety information, always refer to the full Safety Data Sheet (SDS) from the supplier.

Suppliers

The availability of these compounds can vary. Below is a list of potential suppliers for the specified compounds.

Table 4: Potential Suppliers

| Compound | Potential Suppliers |

| This compound | Fisher Scientific, Sigma-Aldrich |

| Trimethobenzamide | Simson Pharma Limited, Cayman Chemical |

| Trimethobenzamide HCl | APExBIO, Tokyo Chemical Industry, MedChemExpress |

Note: This is not an exhaustive list and availability may change. It is recommended to verify with the suppliers directly.

Experimental Protocols

Synthesis of this compound Derivatives

A patent provides a general procedure for the synthesis of N-alkyl-3,4,5-trimethoxybenzamides, which can be adapted.

General Protocol for the Synthesis of N-Alkyl-3,4,5-trimethoxybenzamides:

-

Preparation of 3,4,5-trimethoxybenzoyl chloride: 3,4,5-trimethoxybenzoic acid is refluxed with thionyl chloride. The excess thionyl chloride is then removed under reduced pressure.

-

Amidation: The resulting 3,4,5-trimethoxybenzoyl chloride, dissolved in a water-immiscible inert organic solvent (e.g., ethyl acetate or benzene), is added dropwise to a solution of the desired primary amine in water with stirring and cooling.

-

Work-up: After the reaction is complete, the organic layer is separated, washed, and the solvent is evaporated.

-

Purification: The crude product is then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure N-alkyl-3,4,5-trimethoxybenzamide.

For the synthesis of the more complex Trimethobenzamide , a patented method outlines the following key steps:

-

Reaction of 4-hydroxy benzylamine chlorohydrate with 3,4,5-trimethoxybenzoic acid chloride to produce N-(4-Hydroxybenzyl)-3,4,5-trimethoxybenzamide.

-

The resulting intermediate is then reacted with sodium hydride and N,N-dimethylamino ethyl chloride to yield the base Trimethobenzamide.

-

Finally, the base is salified with hydrochloric acid to produce Trimethobenzamide hydrochloride.

The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative.

Caption: Generalized synthesis workflow for N-Alkyl-3,4,5-trimethoxybenzamides.

Biological Activity and Signaling Pathways of Trimethobenzamide

Trimethobenzamide is primarily used as an antiemetic to treat nausea and vomiting.[6] Its mechanism of action is centered on the central nervous system, specifically the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[6]

The primary mechanism of Trimethobenzamide is the antagonism of dopamine D2 receptors in the CTZ.[7] The CTZ is a crucial area for detecting emetic substances in the blood. By blocking D2 receptors in this zone, Trimethobenzamide prevents dopamine from binding and initiating the signaling cascade that leads to the sensation of nausea and the act of vomiting.[7] This effectively inhibits the emetic signal from being relayed to the vomiting center in the medulla.[7]

The following diagram illustrates the proposed signaling pathway of Trimethobenzamide's antiemetic action.

Caption: Proposed mechanism of action of Trimethobenzamide as a D2 receptor antagonist.

This technical guide provides a foundational understanding of this compound and its derivatives for the research community. By clarifying the distinct identities of these compounds, presenting their physicochemical and safety data in a structured format, and outlining experimental and biological contexts, this document aims to facilitate further research and development in this area. The provided diagrams offer a visual representation of key processes, enhancing comprehension of the synthesis and mechanism of action. Researchers are encouraged to consult the full safety data sheets and original research articles for more in-depth information.

References

- 1. mdpi.com [mdpi.com]

- 2. Arkema Inc Pa - United States Of America Supplier - Full Profile & Contact Details [thetradevision.com]

- 3. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 4. Your Inquiry on trans,trans-Muconic acid, 97% | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimethobenzamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]

The Multifaceted Biological Activities of 3,4,5-Trimethoxyphenyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore found in a diverse range of biologically active compounds. Its presence often confers potent pharmacological properties, making it a subject of intense interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the significant biological activities associated with compounds containing the 3,4,5-trimethoxyphenyl group, with a focus on their anticancer, antinarcotic, trypanocidal, and K-Ras inhibitory properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Anticancer and Antimitotic Activity: Targeting the Cytoskeleton

The most extensively studied biological activity of 3,4,5-trimethoxyphenyl compounds is their potent anticancer effect, which primarily stems from their ability to inhibit tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.

Mechanism of Action: Inhibition of Tubulin Polymerization

Compounds featuring the 3,4,5-trimethoxyphenyl scaffold frequently act as colchicine binding site inhibitors. The TMP ring plays a crucial role in binding to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to mitotic arrest and ultimately initiates the intrinsic apoptotic pathway.

Quantitative Data: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition

The following tables summarize the in vitro cytotoxicity (IC50 values) of various 3,4,5-trimethoxyphenyl compounds against different cancer cell lines and their tubulin polymerization inhibitory activity.

Table 1: In Vitro Cytotoxicity of 3,4,5-Trimethoxyphenyl Compounds against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound VI | HCT 116 (Colon) | 4.83 | [1] |

| HepG-2 (Liver) | 3.25 | [1] | |

| MCF-7 (Breast) | 6.11 | [1] | |

| Compound 3d | HeLa (Cervical) | 0.03-0.043 | [2] |

| A549 (Lung) | 0.16-0.24 | [2] | |

| HT-29 (Colon) | 0.067-0.16 | [2] | |

| Compound 8j | HeLa (Cervical) | 0.05 | [3] |

| Compound 22b | MCF-7 (Breast) | 0.39 | |

| MDA-MB-231 (Breast) | 0.77 | ||

| HL-60 (Leukemia) | 0.37 | ||

| Compound 5a | A549 (Lung) | 3.53 | [4] |

| MDA-MB-231 (Breast) | 5.77 | [4] | |

| Compound 5h | A549 (Lung) | 3.25 | [4] |

| Compound 5l | A549 (Lung) | 1.34 | [4] |

| Compound 5o | A549 (Lung) | 4.27 | [4] |

| CCH | HepG2 (Liver) | 22 (24h), 5.6 (48h) | [5] |

| MCF7 (Breast) | 54 (24h), 11.5 (48h) | [5] |

Table 2: Tubulin Polymerization Inhibitory Activity of 3,4,5-Trimethoxyphenyl Compounds

| Compound ID | IC50 (µM) | Reference |

| Compound VI | 0.00892 | [1] |

| Compound 3d | 0.45 | [2] |

| Compound 8b | 5.9 | [3] |

| Compound 3g | Effective at 2.5-50 µM | [6] |

Signaling Pathway for Tubulin Polymerization Inhibition-Induced Apoptosis

The inhibition of tubulin polymerization by 3,4,5-trimethoxyphenyl compounds triggers a cascade of events leading to apoptosis. The following diagram illustrates this signaling pathway.

References

- 1. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Cutting Edge of Cancer Therapy: 3,4,5-Trimethoxybenzamide Derivatives as Potent Tubulin Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel anticancer agents has identified tubulin as a critical target for therapeutic intervention. Microtubules, dynamic polymers of α- and β-tubulin, are fundamental to cell division, motility, and intracellular transport. Their disruption triggers mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells. The 3,4,5-trimethoxyphenyl moiety, a key pharmacophore found in natural products like colchicine and combretastatin A-4 (CA-4), has proven to be a cornerstone in the design of potent tubulin polymerization inhibitors. This guide provides an in-depth technical overview of 3,4,5-trimethoxybenzamide derivatives, a promising class of synthetic tubulin inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing their mechanism of action and evaluation workflow.

Quantitative Analysis of Biological Activity

The antiproliferative activity and tubulin polymerization inhibitory effects of various this compound derivatives have been extensively studied. The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibitory concentrations (GI50) of representative compounds from different chemical series, providing a comparative view of their potency against various cancer cell lines and their direct effect on tubulin polymerization.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

| Compound ID | Scaffold | Cell Line | IC50 / GI50 (µM) | Reference |

| 6g | Benzofuran-based this compound | MDA-MB-231 | 3.01 | [1] |

| HCT-116 | 5.20 | [1] | ||

| HT-29 | 9.13 | [1] | ||

| HeLa | 11.09 | [1] | ||

| 15 | 3',4',5'-trimethoxy flavonoid benzimidazole | MGC-803 | 20.47 | [2] |

| MCF-7 | 43.42 | [2] | ||

| HepG-2 | 35.45 | [2] | ||

| MFC | 23.47 | [2] | ||

| 3h | 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | Various | 0.016 - 0.024 | [3] |

| 4t | 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | Various | 0.0012 - 0.0063 | [4] |

| 3g | 3-Arylaminobenzofuran | Various | 0.0003 - 0.027 | [5] |

| 4g | 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene | L1210 | 0.019 | [6] |

| FM3A | 0.023 | [6] | ||

| Molt/4 | 0.018 | [6] | ||

| CEM | 0.019 | [6] | ||

| HeLa | 0.016 | [6] | ||

| 8j | Triazolylthioacetamide | HeLa | 0.05 | [7] |

| 7i | 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene | Huh7, MCF-7, SGC-7901 | Lower than CA-4 | [8] |

| 9p | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | HeLa, MCF-7, A549 | Potent activity | [9][10] |

Table 2: Tubulin Polymerization Inhibitory Activity

| Compound ID | Scaffold | IC50 (µM) | Reference |

| 3h | 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | Strong inhibition (96% at 5 µM) | [3] |

| 4t | 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | 0.43 | [4] |

| 8b | Triazolylthioacetamide | 5.9 | [7] |

| 16a,b,d | Pyrrolizines with 3,4,5-trimethoxyphenyl moiety | Weak to moderate inhibition | [11] |

| 7 | 1,2,4-triazole with N-methyl-5-indolyl moiety | Similar to CA-4 | [12] |

Core Mechanism of Action

This compound derivatives primarily exert their anticancer effects by inhibiting tubulin polymerization. These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[3][4] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1][8][11]

Experimental Protocols

A standardized workflow is crucial for the systematic evaluation of novel this compound derivatives. This typically involves chemical synthesis followed by a cascade of in vitro and in vivo biological assays.

Chemical Synthesis

The synthesis of this compound derivatives often starts from commercially available 3,4,5-trimethoxybenzoic acid. A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with a desired amine. For more complex derivatives, multi-step syntheses are employed, as detailed in various studies.[2][13]

-

General Procedure for Amide Formation: 3,4,5-Trimethoxybenzoic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride. The crude acid chloride is then reacted with the appropriate amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to yield the final this compound derivative. Purification is typically achieved by column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on various cancer cell lines.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil or CA-4) for a specified period (e.g., 48 or 72 hours).

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

-

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compounds on the polymerization of purified tubulin.

-

Protocol:

-

Purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer at 37°C.

-

The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution.

-

This change in turbidity is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.[7]

-

Cell Cycle Analysis by Flow Cytometry

This technique is employed to investigate the effect of the compounds on cell cycle progression.

-

Protocol:

-

Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

The cells are then harvested, washed, and fixed in cold ethanol.

-

After fixation, the cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is then analyzed using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. An accumulation of cells in the G2/M phase is indicative of tubulin inhibition.[1][7]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to confirm that the observed cytotoxicity is due to the induction of apoptosis.

-

Protocol:

-

Cells are treated with the test compound as in the cell cycle analysis.

-

The cells are then harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

-

Conclusion and Future Directions

This compound derivatives represent a highly promising and versatile scaffold for the development of novel tubulin inhibitors. The extensive structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective anticancer agents.[4][6] Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel heterocyclic scaffolds incorporating the 3,4,5-trimethoxyphenyl moiety continues to be a fruitful avenue for discovering next-generation tubulin-targeting drugs.[8][9] The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing this critical area of cancer drug discovery.

References

- 1. Synthesis and biological evaluation of benzofuran-based this compound derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Neoplastic Potential of 3,4,5-Trimethoxybenzamide and Its Analogs: A Technical Overview of Mechanisms of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore present in a variety of potent, naturally occurring anti-cancer agents, including colchicine, combretastatin A-4, and podophyllotoxin.[1] Its presence is often associated with the inhibition of tubulin polymerization, a clinically validated strategy in oncology. This technical guide provides an in-depth analysis of the mechanism of action of compounds centered around the 3,4,5-trimethoxybenzoyl scaffold, with a focus on 3,4,5-Trimethoxybenzamide and its closely related analogs. Due to the limited specific data on this compound, this document synthesizes findings from numerous studies on its derivatives to present a comprehensive overview of the core anti-cancer mechanisms. The primary modes of action involve the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.

Core Mechanism of Action: Microtubule Destabilization

The most consistently reported mechanism of action for compounds containing the 3,4,5-trimethoxyphenyl group is the inhibition of tubulin polymerization.[1] These agents bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of α/β-tubulin heterodimers into microtubules.[2] This disruption of the microtubule network has profound effects on cancer cells, which are highly dependent on dynamic microtubule function for cell division, intracellular transport, and maintenance of cell shape.

The destabilization of microtubules triggers a cascade of events, beginning with the arrest of the cell cycle at the G2/M phase.[2] Unable to form a proper mitotic spindle, the cancer cells cannot progress through mitosis, which ultimately leads to the activation of apoptotic pathways.

Signaling Pathways and Cellular Consequences

The primary insult of microtubule disruption by 3,4,5-trimethoxyphenyl derivatives initiates several downstream signaling cascades, culminating in apoptosis.

References

- 1. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The 3,4,5-Trimethoxybenzamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4,5-trimethoxybenzamide moiety, a key structural feature derived from the naturally occurring gallic acid, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile building block in the design of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and diverse applications of the this compound scaffold, with a focus on its role in the development of anticancer, antimicrobial, and other pharmacologically active compounds. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visual representations of key biological pathways and experimental workflows.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives typically originates from gallic acid (3,4,5-trihydroxybenzoic acid), a readily available and cost-effective starting material.[1] The primary synthetic route involves the methylation of the hydroxyl groups of gallic acid to yield 3,4,5-trimethoxybenzoic acid, which is then activated and coupled with a desired amine.

General Synthetic Scheme

The overall synthetic strategy can be summarized in the following workflow:

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid [2]

-

In a round-bottom flask, dissolve gallic acid (1 equivalent) in an aqueous solution of sodium hydroxide (8 g in 50 ml of water).

-

Stir the mixture until all the acid has dissolved.

-

Add dimethyl sulfate (6.7 ml) to the reaction mixture while maintaining the temperature below 30-35°C. Stir for 1 hour.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours to facilitate esterification.

-

For saponification, add a solution of sodium hydroxide (2 g in 3 ml of water) and continue refluxing for an additional 2 hours.

-

After cooling, acidify the reaction mixture to precipitate the 3,4,5-trimethoxybenzoic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the product.

Protocol 2: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

-

To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in an appropriate solvent (e.g., toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (typically 1.5-2 equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by TLC or gas evolution.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3,4,5-trimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Protocol 3: General Procedure for the Synthesis of this compound Derivatives

-

Dissolve the desired amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel.

-

Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution.

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Applications in Medicinal Chemistry

The this compound scaffold has been extensively explored for a variety of therapeutic applications, with the most prominent being in the field of oncology.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant number of this compound derivatives exhibit potent anticancer activity by targeting tubulin polymerization.[3] The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore that binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Mechanism of tubulin polymerization inhibition and cell cycle arrest.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 15 | Cytotoxicity | MGC-803 | 20.47 ± 2.07 | [1] |

| MCF-7 | 43.42 ± 3.56 | [1] | ||

| HepG-2 | 35.45 ± 2.03 | [1] | ||

| MFC | 23.47 ± 3.59 | [1] | ||

| Compound 9 | Cytotoxicity | HepG2 | 1.38 | [5] |

| Compound 10 | Cytotoxicity | HepG2 | 2.52 | [5] |

| Compound 11 | Cytotoxicity | HepG2 | 3.21 | [5] |

| Compound 8f | Cytotoxicity | HeLa | 0.04 | [6] |

| Compound 8j | Cytotoxicity | HeLa | 0.05 | [6] |

| Compound 8o | Cytotoxicity | HeLa | 0.16 | [6] |

| Compound 8b | Tubulin Polymerization | - | 5.9 | [6] |

| CA-4 (Combretastatin A-4) | Tubulin Polymerization | - | 4.2 | [6] |

| Compound 4e | Cytotoxicity | MCF-7 | 7.79 | [7] |

| Compound 4f | Cytotoxicity | MCF-7 | 10.79 | [7] |

| Compound 4l | Cytotoxicity | MCF-7 | 13.20 | [7] |

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 3. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,4,5-Trimethoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4,5-Trimethoxybenzamide, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 2H | Ar-H |

| ~5.8-6.2 | br s | 2H | -NH₂ |

| 3.91 | s | 9H | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~168-170 | C=O (Amide) |

| ~153 | C-OCH₃ |

| ~140 | C-C=O |

| ~128 | C (Aromatic quaternary) |

| ~104 | CH (Aromatic) |

| 60.9 | p-OCH₃ |

| 56.3 | m-OCH₃ |

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic, -OCH₃) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| 1600-1585 | Medium | C=C Stretch (Aromatic) |

| ~1550 | Medium | N-H Bend (Amide II) |

| 1500-1400 | Medium | C=C Stretch (Aromatic) |

| 1275-1010 | Strong | C-O Stretch (Ether) |

| 900-675 | Strong | C-H Bend (Aromatic, out-of-plane) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 211 | 100 | [M]⁺ (Molecular Ion) |

| 196 | ~80 | [M-NH₂]⁺ |

| 181 | ~60 | [M-OCH₃]⁺ |

| 168 | ~40 | [M-C(=O)NH₂]⁺ |

| 153 | ~30 | [M-OCH₃, -CO]⁺ |

| 125 | ~25 | [C₇H₅O₂]⁺ |

| 94 | ~20 | [C₆H₆O]⁺ |

| 79 | ~15 | [C₆H₇]⁺ |

| 66 | ~10 | [C₅H₆]⁺ |

| 51 | ~5 | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for Solution-State NMR):

-

Accurately weigh 5-20 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any grease or dirt.

Instrumental Analysis:

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Place 1-2 mg of the solid this compound sample and approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder into an agate mortar.[1]

-

Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture into a pellet-forming die.

-

Place the die into a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die.

Instrumental Analysis:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a radical cation (the molecular ion, [M]⁺), and to fragment in a characteristic pattern.

Mass Analysis and Detection:

-

The resulting ions are accelerated by an electric field into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The logical flow of using these spectroscopic techniques for the characterization of a known compound like this compound is illustrated below.

Caption: Workflow of Spectroscopic Analysis for Compound Characterization.

Data Interpretation

-

¹H NMR: The predicted proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a broad singlet for the two amide protons, and a sharp singlet integrating to nine protons for the three equivalent methoxy groups.

-

¹³C NMR: The predicted carbon NMR spectrum should display a signal for the carbonyl carbon of the amide, distinct signals for the aromatic carbons (quaternary and protonated), and signals for the methoxy carbons.

-

IR Spectroscopy: The IR spectrum confirms the presence of key functional groups. The broad N-H stretch and the strong C=O stretch are characteristic of the amide group. Aromatic C-H and C=C stretches, along with the strong C-O stretch of the methoxy groups, are also prominent.

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 211, which corresponds to the molecular weight of this compound.[2] The fragmentation pattern provides further structural information, with major fragments corresponding to the loss of the amide and methoxy groups.

References

An In-depth Technical Guide to the Solubility and Stability of 3,4,5-Trimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3,4,5-Trimethoxybenzamide, a key chemical intermediate. Due to the limited availability of direct experimental data in public literature, this document outlines established protocols for determining its solubility and stability profiles. Furthermore, it explores the potential biological relevance of this compound by examining the role of structurally similar molecules in key signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Introduction

This compound is a substituted benzamide that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its utility is underscored by its presence in more complex molecules, such as the antiemetic drug trimethobenzamide. A thorough understanding of its physicochemical properties, namely solubility and stability, is paramount for its effective use in research and development, ensuring optimal reaction conditions, formulation, and storage.

Solubility Profile

Quantitative solubility data for this compound in common solvents is not extensively reported in publicly available literature. However, based on the general solubility of benzamides, it is expected to exhibit low solubility in water and higher solubility in organic solvents. To address this data gap, this guide provides detailed experimental protocols for determining both thermodynamic and kinetic solubility.

Proposed Experimental Determination of Solubility

The following table outlines the recommended solvents and methods for determining the solubility of this compound.

| Solvent System | Proposed Method | Temperature (°C) | Analytical Technique |

| Water | Shake-Flask (Thermodynamic) | 25 and 37 | HPLC-UV |

| Phosphate Buffer (pH 7.4) | Shake-Flask (Thermodynamic) | 25 and 37 | HPLC-UV |

| 0.1 M HCl | Shake-Flask (Thermodynamic) | 25 and 37 | HPLC-UV |

| 0.1 M NaOH | Shake-Flask (Thermodynamic) | 25 and 37 | HPLC-UV |

| Methanol | Shake-Flask (Thermodynamic) | 25 | HPLC-UV |

| Ethanol | Shake-Flask (Thermodynamic) | 25 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | Shake-Flask (Thermodynamic) | 25 | HPLC-UV |

| Acetonitrile | Shake-Flask (Thermodynamic) | 25 | HPLC-UV |

| Aqueous Buffer (e.g., PBS) | Kinetic Solubility Assay | 25 | Nephelometry or UV-Vis |

Experimental Protocols

This method determines the equilibrium solubility of a compound.

Workflow for Thermodynamic Solubility Determination.

This high-throughput method is useful for early drug discovery.

Workflow for Kinetic Solubility Determination.

Stability Profile

Predicted Stability

-

Hydrolytic Stability : The benzamide functional group is generally resistant to hydrolysis in neutral aqueous solutions.[1][2] However, under acidic or basic conditions, hydrolysis can occur, yielding 3,4,5-trimethoxybenzoic acid and ammonia.[1][2]

-

Oxidative Stability : Based on studies of trimethobenzamide, the this compound moiety may be susceptible to oxidative degradation.

-

Thermal and Photostability : Trimethobenzamide has been shown to be relatively stable to heat and light. Similar behavior is anticipated for this compound, although this should be confirmed experimentally.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method. The following conditions are recommended:

| Stress Condition | Proposed Method | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 48 hours | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 48 hours | To evaluate stability in alkaline conditions, where amides can hydrolyze. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for up to 48 hours | To investigate susceptibility to oxidation. |

| Thermal Degradation | Dry heat at 70°C for up to 7 days | To determine the effect of elevated temperatures on the solid state. |

| Photostability | Exposure to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m² | To assess the impact of light exposure on stability. |

Experimental Protocol for Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is necessary to separate and quantify this compound from its potential degradation products.

References

In Silico Modeling of 3,4,5-Trimethoxybenzamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4,5-trimethoxybenzoyl moiety, a key structural feature present in numerous biologically active compounds, has garnered significant attention in the field of drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the in silico modeling techniques employed in the rational design and development of 3,4,5-trimethoxybenzamide derivatives as therapeutic agents. We will delve into the core aspects of molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering detailed experimental protocols and data presentation to aid researchers in this promising area of drug development.

Biological Targets and Signaling Pathways

This compound derivatives have been shown to interact with several key biological targets implicated in various diseases, particularly cancer. Understanding the underlying signaling pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

Tubulin Polymerization

A primary mechanism of action for many anticancer this compound derivatives is the inhibition of tubulin polymerization.[1][2] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3,4,5-trimethoxyphenyl group often plays a crucial role by binding to the colchicine-binding site on β-tubulin.[3]

Tubulin Polymerization Inhibition Workflow

Caption: Workflow of tubulin polymerization inhibition.

Caspase-3 Dependent Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death. Several this compound derivatives have been identified as inducers of apoptosis through the activation of the caspase-3 pathway.[4][5]

Caspase-3 Signaling Pathway

Caption: Caspase-3 dependent apoptosis pathway.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions by regulating genes involved in angiogenesis, glucose metabolism, and cell survival. Inhibition of the HIF-1α signaling pathway is a promising strategy for cancer therapy. Some this compound derivatives have been investigated as potential HIF-1α inhibitors.

HIF-1α Signaling Pathway

References

- 1. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel 3,4,5-Trimethoxybenzamide Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel analogues based on the 3,4,5-trimethoxybenzamide scaffold. The information herein is intended to guide researchers in the development of new chemical entities with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Introduction

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in numerous biologically active compounds, including the potent tubulin polymerization inhibitor combretastatin A-4. Analogues of this compound have been explored for a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-apoptotic properties. This document outlines the synthesis of two promising classes of analogues: (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazides and 2-((3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazoles, and details the protocols for evaluating their biological activities.

Synthesis of this compound Analogues

Synthesis of (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide Analogues

This class of compounds is synthesized via a two-step process starting from gallic acid. The first step involves the synthesis of the key intermediate, 3,4,5-trimethoxybenzohydrazide, which is then condensed with various aromatic aldehydes to yield the final hydrazone analogues.

-

Esterification of Gallic Acid: A mixture of gallic acid (1 equivalent), dimethyl sulfate (3 equivalents), and potassium carbonate (3 equivalents) in acetone is refluxed for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield methyl 3,4,5-trimethoxybenzoate (2).

-

Hydrazinolysis: The crude methyl 3,4,5-trimethoxybenzoate (1 equivalent) is dissolved in methanol, and hydrazine hydrate (3 equivalents) is added. The reaction mixture is refluxed for 10 hours.[1]

-

The reaction mixture is then concentrated to one-fourth of its volume and cooled to 5°C to precipitate 3,4,5-trimethoxybenzohydrazide (3) as a white solid.[1]

-

The solid is collected by filtration, washed with cold methanol, and dried.

-

A solution of 3,4,5-trimethoxybenzohydrazide (3) (1 equivalent) in methanol is prepared.

-

To this solution, the respective aromatic or heteroaromatic aldehyde (1 equivalent) is added.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling to room temperature, the precipitated solid is filtered, washed with cold methanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure hydrazone analogues.

Table 1: Physicochemical Data of Synthesized (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide Analogues

| Compound | Molecular Formula | Yield (%) | M.p. (°C) |

| 3 | C10H14N2O4 | 74 | 156-158 |

| 4a | C17H18N2O5 | 88 | 200-202 |

| 4b | C18H20N2O5 | 85 | 194-196 |

| 4c | C17H17ClN2O4 | 90 | 228-230 |

| 4d | C17H17FN2O4 | 82 | 210-212 |

| 4e | C17H17N3O6 | 92 | 240-242 |

| 4f | C18H21N3O4 | 86 | 162-164 |

| 4g | C19H22N2O6 | 80 | 188-190 |

| 4h | C15H15N3O6S | 89 | 234-236 |

| 4i | C15H16N2O4S | 84 | 204-206 |

| 4j | C14H15N3O4 | 81 | 220-222 |

| 4k | C16H16N2O5 | 87 | 214-216 |

| 4l | C21H20N2O4 | 78 | 198-200 |

Data compiled from literature.[1]

Caption: Synthetic workflow for (E)-N'-substituted-3,4,5-trimethoxybenzohydrazides.

Synthesis of 2-((3,4,5-Trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazole Analogues

This series of compounds is synthesized from 3,4,5-trimethoxybenzylidenethiocarbonohydrazide, which undergoes cyclization with substituted isothiocyanates followed by heterocyclization.

-

Prepare 3,4,5-trimethoxybenzylidenethiocarbonohydrazide according to published literature.

-

A mixture of 3,4,5-trimethoxybenzylidenethiocarbonohydrazide (1 equivalent) and a substituted isothiocyanate (1 equivalent) in dry DMF is stirred at room temperature for 4-6 hours.[2]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.

-

The appropriate (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide (1a-g) (1 equivalent) is dissolved in absolute ethanol.[2]

-

The mixture is gently heated at 60 °C for 2-4 hours.[2]

-

The completion of the cyclization is monitored by TLC.

-

After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the final thiadiazole analogues.

Table 2: Physicochemical Data of Synthesized Thiadiazole Analogues

| Compound | Molecular Formula | Yield (%) | M.p. (°C) |

| 1c | C15H21N5O3S2 | 81 | 182-184 |

| 2a | C12H15N5O3S | 92 | 220-222 |

| 2b | C13H17N5O3S | 90 | 201-203 |

| 2c | C14H19N5O3S | 94 | 215-217 |

| 2d | C18H19N5O3S | 91 | 240-242 |

| 2e | C18H25N5O3S | 93 | 235-237 |

| 2f | C15H19N5O3S | 89 | 209-211 |

| 2g | C19H21N5O3S | 92 | 228-230 |

Data compiled from literature.[3]

Caption: Synthetic workflow for 2-((3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazoles.

Biological Evaluation

Anticancer Activity

Several this compound analogues have demonstrated significant cytotoxic activity against various cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

The formazan crystals are dissolved by adding 150 µL of DMSO to each well.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Table 3: In Vitro Cytotoxicity of Selected this compound Analogues

| Compound | Cell Line | IC50 (µM) |

| 4e | MCF-7 | 4.29 |

| 4h | MCF-7 | 3.54 |

| Compound 9 | HepG2 | 3.21 |

| Compound 10 | HepG2 | 1.38 |

| Compound 11 | HepG2 | 2.76 |

| Podophyllotoxin | HepG2 | 0.08 |

Data compiled from various literature sources. Note: Compound numbering corresponds to the source literature and may not be sequential in this table.

-

Tubulin protein is purified from bovine brain or purchased commercially.

-

A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a suitable buffer is prepared.

-

The test compound or a control vehicle is added to the reaction mixture.

-

The polymerization of tubulin is initiated by raising the temperature to 37°C.

-

The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.

-

The IC50 value for the inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration. Potent inhibitors of β-tubulin polymerization have been identified, with some compounds showing inhibition percentages as high as 86.73%.[4]

Anti-apoptotic Activity

Certain 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives have been investigated for their anti-apoptotic effects, particularly through the inhibition of caspase-3.[3]

-

Cell lysates from treated and untreated cells are prepared using a lysis buffer.

-

The protein concentration of each lysate is determined.

-

The cell lysate is incubated with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).[5][6]

-

The reaction is incubated at 37°C for 1-2 hours.[5]

-

The cleavage of the substrate by active caspase-3 results in the release of a chromophore (pNA) or a fluorophore (AMC), which is quantified by measuring the absorbance at 405 nm or fluorescence at an excitation/emission of 380/460 nm, respectively.[6]

-

The level of caspase-3 activity is calculated relative to the control. Some compounds have shown more potency and selectivity toward caspase-3 and -9.[3]

Caption: Overview of signaling pathways modulated by this compound analogues.

Conclusion